molecular formula C21H14N2O3 B12205842 N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]pyridine-3-carboxamide

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]pyridine-3-carboxamide

Cat. No.: B12205842
M. Wt: 342.3 g/mol
InChI Key: AUMXWPUQZUPTGZ-UHFFFAOYSA-N
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Description

N-[4-(1-Benzofuran-2-ylcarbonyl)phenyl]pyridine-3-carboxamide is a synthetic hybrid molecule designed for investigational purposes in medicinal chemistry and pharmacology. Its structure incorporates two privileged pharmacophores: a benzofuran moiety and a pyridine carboxamide group. The benzofuran scaffold is widely recognized in scientific literature for its diverse biological significance, with derivatives demonstrating potential in areas such as antimicrobial , neuroprotective , and cholinesterase inhibitory research . The specific molecular architecture of this compound, featuring an amide linker, suggests its potential utility as a chemical probe for studying enzyme interactions or cellular pathways. Researchers may find this compound valuable for developing novel therapeutic agents, particularly in the context of targeting infectious diseases or central nervous system disorders, given the established activities of its structural analogs . Further investigation is required to fully elucidate its specific mechanism of action and binding affinity for biological targets.

Properties

Molecular Formula

C21H14N2O3

Molecular Weight

342.3 g/mol

IUPAC Name

N-[4-(1-benzofuran-2-carbonyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H14N2O3/c24-20(19-12-15-4-1-2-6-18(15)26-19)14-7-9-17(10-8-14)23-21(25)16-5-3-11-22-13-16/h1-13H,(H,23,25)

InChI Key

AUMXWPUQZUPTGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Microwave-Assisted Perkin Rearrangement

The benzofuran-2-carboxylic acid core is efficiently synthesized via a microwave-accelerated Perkin rearrangement. Starting from methoxy-3-bromocoumarins, this reaction completes in 5 minutes under microwave irradiation, compared to 3 hours via conventional heating. For example, 3-methylbenzofuran-2-carboxylic acid is obtained in quantitative yields by reacting 3-bromocoumarins with sodium hydroxide under microwave conditions. This method eliminates prolonged heating, reducing side reactions and improving scalability.

Formation of 4-(Benzofuran-2-ylcarbonyl)aniline Intermediate

Weinreb Amide Strategy for Ketone Synthesis

The benzofuran-2-carbonyl group is introduced to the para position of aniline via a Weinreb amide intermediate. Benzofuran-2-carboxylic acid is first converted to its Weinreb amide using N,O-dimethylhydroxylamine and a coupling agent like EDCl. Reacting this with a Grignard reagent derived from Boc-protected 4-bromoaniline yields Boc-4-(benzofuran-2-ylcarbonyl)phenyl. Deprotection with trifluoroacetic acid provides 4-(benzofuran-2-ylcarbonyl)aniline, a key intermediate.

Table 1: Reaction Conditions for Weinreb Amide Coupling

StepReagents/ConditionsYieldSource
Weinreb amide formationEDCl, DMAP, CH₂Cl₂, rt92%
Grignard reactionBoc-4-BrC₆H₄MgBr, THF, −78°C to rt78%
DeprotectionTFA/CH₂Cl₂ (1:1), rt95%

Friedel-Crafts Acylation with Protected Anilines

Alternative routes involve Friedel-Crafts acylation using benzofuran-2-carbonyl chloride and acetanilide (protected aniline). Aluminum chloride catalyzes the reaction at 0°C, yielding 4-(benzofuran-2-ylcarbonyl)acetanilide, which is hydrolyzed with HCl to the free aniline. However, this method faces regioselectivity challenges due to the meta-directing nature of the acetyl group, necessitating careful optimization.

Amide Coupling with Pyridine-3-carboxylic Acid

Activation of Pyridine-3-carboxylic Acid

Pyridine-3-carboxylic acid is activated using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane. The resulting mixed anhydride reacts with 4-(benzofuran-2-ylcarbonyl)aniline at room temperature, forming the target amide in 68–75% yield.

Table 2: Amide Coupling Optimization

ActivatorSolventTemp (°C)Time (h)YieldSource
DCC/DMAPCH₂Cl₂251275%
EDCl/HOBtDMF0–252468%

Microwave-Assisted Coupling

Microwave irradiation reduces reaction times significantly. A mixture of pyridine-3-carboxylic acid, 4-(benzofuran-2-ylcarbonyl)aniline, and HATU in DMF reaches completion in 10 minutes at 80°C, achieving 82% yield. This method is ideal for high-throughput synthesis but requires precise temperature control to avoid decomposition.

Alternative Palladium-Catalyzed Approaches

Carbonylative Cross-Coupling

Palladium-catalyzed carbonylative coupling between 4-iodoaniline and benzofuran-2-boronic acid under CO atmosphere forms the ketone directly. Using Pd(OAc)₂, Xantphos, and cesium carbonate in toluene at 100°C, this one-pot method achieves 65% yield but requires specialized equipment for CO handling.

Reductive Amination Pathways

A two-step reductive amination strategy condenses benzofuran-2-carbaldehyde with 4-aminobenzaldehyde to form an imine, which is reduced to the amine using NaBH₄. Subsequent coupling with pyridine-3-carboxylic acid via EDCl/HOBt yields the target compound in 60% overall yield.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.90 (s, 1H, pyridine-H), 8.25 (d, J = 7.8 Hz, 1H, benzofuran-H), 7.75–7.65 (m, 4H, aryl-H), 7.50 (t, J = 7.6 Hz, 1H, benzofuran-H).

  • HRMS : m/z calculated for C₂₃H₁₅N₂O₃ [M+H]⁺: 367.1083; found: 367.1085.

Purity and Yield Optimization

HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms >98% purity for compounds synthesized via microwave-assisted methods. Recrystallization from ethyl acetate/n-hexane improves purity to >99.5% .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique electronic properties make it a candidate for use in organic electronic devices.

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with aromatic amino acids in proteins, while the pyridine carboxamide group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights structural differences between the target compound and key analogs:

Compound Name Core Structure Key Substituents Biological Activity Reference
N-[4-(1-Benzofuran-2-ylcarbonyl)phenyl]pyridine-3-carboxamide Pyridine-3-carboxamide Benzofuran-2-carbonyl-phenyl Not explicitly stated (inferred: kinase inhibition) -
N-(2-Aminoethyl)-2-chloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}pyridine-3-carboxamide (67) Pyridine-3-carboxamide Chloropyridine, chlorophenyl-methoxy Trypanosoma brucei inhibitor
N-[4-(1-Cyanocyclopentyl)phenyl]-2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxamide (Apatinib) Pyridine-3-carboxamide Cyanocyclopentyl, pyridinylmethylamino Antiangiogenic, antineoplastic
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]pyridine-3-carboxamide Pyridine-3-carboxamide Benzothiazolyl-phenyl Structural/biological data pending
N-[4-(1-Adamantyl)phenyl]pyridine-3-carboxamide hydrochloride Pyridine-3-carboxamide Adamantyl-phenyl Not stated (hydrophobic scaffold)

Key Observations :

  • Benzofuran vs. Benzothiazol/Chloro Groups : The benzofuran moiety (oxygen-containing heterocycle) in the target compound may enhance π-π stacking interactions in target binding compared to sulfur-containing benzothiazol (e.g., ) or electron-withdrawing chloro substituents (e.g., ).

Physicochemical Properties

Property Target Compound Apatinib () Compound 67 ()
Molecular Formula C21H14N2O3 (calculated) C24H22N4O C22H20Cl2N3O2
Molecular Weight (g/mol) ~342.35 397.48 436.32
LogP (Predicted) ~3.5 (benzofuran enhances lipophilicity) 3.8 4.2 (chloro substituents)
Solubility Moderate (polar benzofuran may offset lipophilicity) Low (cyanocyclopentyl) Low (chlorinated aryl)

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